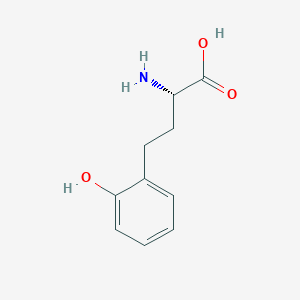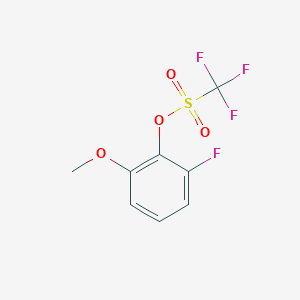
(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate is an organic compound that belongs to the class of trifluoromethanesulfonates It is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring substituted with a fluoro and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate typically involves the reaction of 2-fluoro-6-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the triflic acid by-product. The reaction proceeds as follows:
2-Fluoro-6-methoxyphenol+Trifluoromethanesulfonic anhydride→(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate+Triflic acid
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as an electrophile.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts are commonly used, along with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted phenyl derivatives.
Cross-Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
科学研究应用
(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Industry: It is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate primarily involves its role as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which enhances the electrophilicity of the phenyl ring. This makes the compound highly reactive towards nucleophiles, facilitating various substitution and coupling reactions.
相似化合物的比较
Similar Compounds
Methyl trifluoromethanesulfonate: Similar in structure but with a methyl group instead of a phenyl ring. It is also a strong electrophile used in methylation reactions.
2-Methoxyphenyl trifluoromethanesulfonate: Similar structure but without the fluoro substituent. It is used in similar types of reactions but may have different reactivity due to the absence of the fluoro group.
Uniqueness
(2-Fluoro-6-methoxyphenyl) trifluoromethanesulfonate is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. The fluoro group increases the compound’s reactivity and stability, while the methoxy group can influence the compound’s solubility and interaction with other molecules.
属性
分子式 |
C8H6F4O4S |
|---|---|
分子量 |
274.19 g/mol |
IUPAC 名称 |
(2-fluoro-6-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6F4O4S/c1-15-6-4-2-3-5(9)7(6)16-17(13,14)8(10,11)12/h2-4H,1H3 |
InChI 键 |
CACLUQKGWKFLGH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)F)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


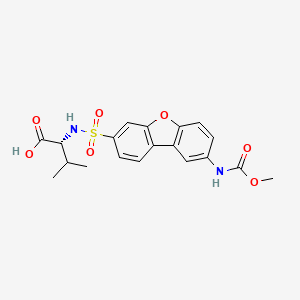
![6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)](/img/structure/B13442323.png)
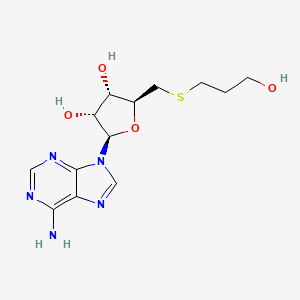
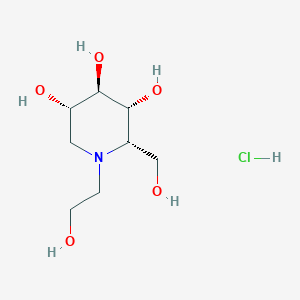
![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)
![1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine](/img/structure/B13442359.png)
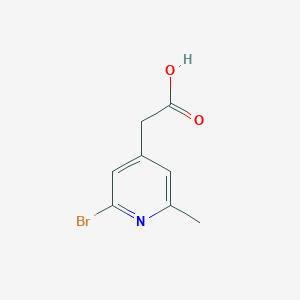
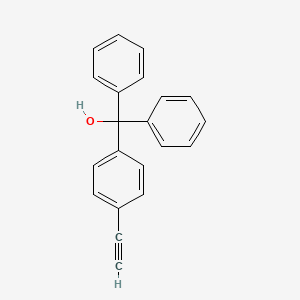
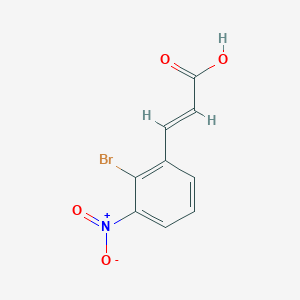
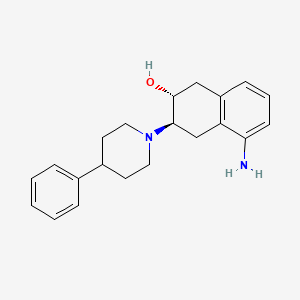
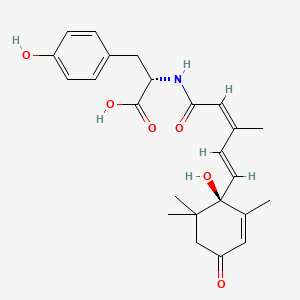
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13442402.png)
![N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide](/img/structure/B13442408.png)
